(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide

Description

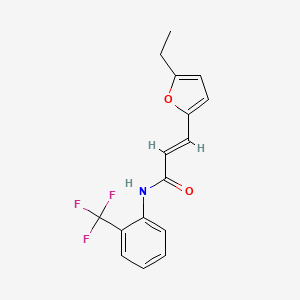

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a synthetic acrylamide derivative featuring a furan ring substituted with an ethyl group at the 5-position and a trifluoromethylphenyl group at the N-amide position. The (E)-configuration of the acrylamide double bond is critical for maintaining structural rigidity and bioactivity.

Properties

IUPAC Name |

(E)-3-(5-ethylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c1-2-11-7-8-12(22-11)9-10-15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBRYCWNDVHRN-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide typically involves the following steps:

Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylamide precursor with a furan derivative.

Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions.

Coupling reactions: The final step involves coupling the furan derivative with the acrylamide moiety under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted trifluoromethyl derivatives.

Scientific Research Applications

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, while the furan and acrylamide moieties contribute to its overall biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a class of acrylamides with modifications on both the furan and phenyl moieties. Key analogs include:

Key Observations :

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogs suggest:

Biological Activity

(E)-3-(5-ethylfuran-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring substituted with an ethyl group and a trifluoromethylphenyl moiety. Its molecular formula is , indicating the presence of multiple functional groups that may influence its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer properties. These compounds often interact with various signaling pathways involved in cell proliferation and apoptosis. For instance, they can inhibit histone acetyltransferases (HAT), leading to reduced cancer cell growth and enhanced apoptosis in certain cancer lines.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes that are crucial in various metabolic pathways. For example, inhibition of histone deacetylases (HDACs) has been linked to the modulation of gene expression associated with cancer progression.

Study 1: Antiproliferative Effects

A study conducted on a series of acrylamide derivatives, including this compound, demonstrated significant antiproliferative effects against several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cancer cells. It was found that treatment with the compound led to:

- Increased apoptosis : Markers such as caspase activation were observed.

- Cell cycle arrest : A significant number of cells were found in the G1 phase post-treatment.

This study highlights the potential of this compound in targeting cancer cell survival pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that:

- Absorption : The compound exhibits moderate permeability across cellular membranes.

- Metabolism : It undergoes hepatic metabolism, which may influence its efficacy and safety profile.

- Toxicity : Initial toxicity assessments indicate a favorable safety margin at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.